Niguldipine

Descripción

Classification within Dihydropyridine (B1217469) Calcium Channel Blockers

Dihydropyridines are a class of organic compounds, some of which function as L-type calcium channel blockers and are primarily used to manage hypertension by relaxing vascular smooth muscle. wikipedia.org Niguldipine (B22589) is classified as a selective calcium channel blocker with mainly vascular effects under the Anatomical Therapeutic Chemical (ATC) classification system. fhi.no Like other dihydropyridines, it is a derivative of 1,4-dihydropyridine (B1200194). wikipedia.org

Historical Perspective of Research on this compound

The concept of calcium antagonism was first introduced in the 1960s, leading to the identification of various compounds that interfere with calcium influx into cells, including several dihydropyridine derivatives. nih.gov Research into this compound emerged within this broader context. Studies published in the late 1980s and early 1990s began to delineate its specific properties. For instance, a 1989 study was instrumental in revealing that (+)-niguldipine binds with very high affinity to both Ca2+ channels and a subtype of alpha 1-adrenoceptors. nih.gov Subsequent research further explored the stereoselective binding of its enantiomers to α1A-adrenoceptors. tocris.com A 1992 study demonstrated that this compound also inhibits T-type Ca2+ currents in atrial myocytes. nih.gov These foundational studies established this compound as a compound with a more complex pharmacological profile than typical dihydropyridine calcium channel blockers.

Overview of Key Pharmacological Actions and Research Trajectories

This compound's pharmacological actions are centered on its ability to interact with two distinct protein targets: L-type calcium channels and α1-adrenergic receptors. tocris.comrndsystems.com This dual activity has driven much of the research into its potential applications.

Initial research focused on its cardiovascular effects, a common trajectory for dihydropyridines. psu.edu However, the discovery of its potent α1A-adrenoceptor antagonism opened up new avenues of investigation. nih.govresearchgate.net This led to research exploring its potential in conditions where α1-adrenergic signaling is relevant. scbt.com

A significant and distinct research trajectory for this compound has been in the field of oncology, specifically in overcoming multidrug resistance (MDR) in cancer cells. psu.eduncats.io Research has shown that this compound and its derivatives can inhibit the function of P-glycoprotein, a transporter protein responsible for effluxing chemotherapy drugs from cancer cells. researchgate.netnih.govnih.gov

Significance of this compound in Pharmacological Research

The significance of this compound in pharmacological research lies in its unique combination of activities, making it a valuable tool for dissecting complex physiological and pathological processes.

Its high affinity and selectivity for a subtype of the α1-adrenoceptor have made it a prototype for the development of novel α1A-adrenergic receptor antagonists. nih.govacs.org The stereoisomers of this compound, with their differing potencies at calcium channels versus their comparable effects on P-glycoprotein, provide a unique tool to study the mechanisms of multidrug resistance independently of calcium channel blockade. researchgate.netncats.io This has important implications for the design of new cancer therapies. nih.gov

Furthermore, the differential activities of its enantiomers have been instrumental in distinguishing between the roles of different receptor subtypes and ion channels in various cellular functions. researchgate.netnih.gov For example, while the (+)-enantiomer is more potent at blocking calcium channels, both enantiomers are similarly effective at modulating P-glycoprotein. nih.govresearchgate.net This allows researchers to investigate the effects of P-glycoprotein modulation with minimal confounding effects from calcium channel blockade.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

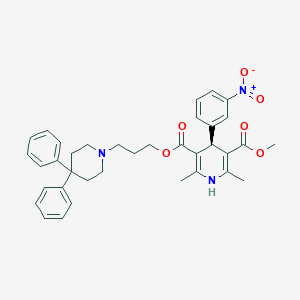

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMLYUFVDMUHP-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152666 | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120054-86-6 | |

| Record name | (+)-Niguldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexniguldipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexniguldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXNIGULDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Primary Receptor Interactions

Niguldipine (B22589) is a dihydropyridine (B1217469) derivative that acts as a potent blocker of L-type voltage-gated calcium channels. nih.govnih.gov This class of drugs modulates the influx of calcium ions into cells, a critical process for various physiological functions. derangedphysiology.comnih.gov The primary mechanism involves this compound binding to the α1c subunit of the L-type calcium channel, which in turn prevents or delays the channel's opening upon membrane depolarization. derangedphysiology.com This action effectively reduces the amount of intracellular calcium available to trigger cellular processes. derangedphysiology.com

This compound is a chiral molecule, and its enantiomers exhibit significant differences in their interaction with L-type calcium channels. nih.govnih.gov Research on guinea-pig ventricular myocytes has shown that (S)-Niguldipine is more potent in blocking the L-type Ca2+ current than its (R)-enantiomer. nih.gov However, the degree of enantioselectivity for the functional channel blockade is relatively modest, with the (S)-enantiomer being up to 4.4 times more potent. nih.gov

In contrast, radioligand binding assays reveal a much higher degree of stereoselectivity at the receptor binding site. nih.govnih.gov Studies using guinea-pig heart membranes found that (-)-Niguldipine was approximately 40 times less potent than (+)-Niguldipine in binding to the 1,4-dihydropyridine (B1200194) (DHP) receptor associated with the calcium channel. nih.gov

Table 1: Binding Affinity (Ki) of (+)-Niguldipine for L-type Calcium Channel Receptors in Different Tissues

| Tissue | Ki Value (pmol/L) |

|---|---|

| Heart | 45 |

| Skeletal Muscle | 85 |

| Brain | 140 |

Data sourced from studies on guinea-pig membranes. nih.gov

By binding to and blocking L-type calcium channels, this compound directly inhibits the influx of extracellular calcium ions into cells. derangedphysiology.comnih.gov In vascular smooth muscle cells isolated from cows, this compound was shown to reduce L-type Ca2+ currents, achieving a 50% block at a nominal concentration of 0.4 μM and a complete block at 1 μM. nih.govnih.gov This reduction in calcium entry during depolarization is the fundamental mechanism by which this compound exerts its effects on muscle cells. derangedphysiology.com

In addition to its calcium channel blocking activity, this compound also functions as an antagonist at alpha-1 (α1) adrenergic receptors. wikipedia.orgdrugbank.comdrugbank.com This dual action distinguishes it from many other dihydropyridine calcium channel blockers.

A remarkable feature of this compound's interaction with α1-adrenoceptors is its high degree of stereospecificity and subtype selectivity. nih.gov The (+)-enantiomer of this compound demonstrates a very high affinity and selectivity for the α1A-adrenoceptor subtype. nih.govacs.org

Research has shown that for rat brain cortex membranes, the data for (+)-niguldipine's inhibition of α1-adrenoceptors fit a two-site model. nih.gov The high-affinity site, identified as the α1A subtype, had a Ki value of 52 pmol/L. nih.gov The low-affinity site, corresponding to the α1B subtype, showed an affinity that was 200- to 600-fold lower. nih.gov In contrast, the (-)-enantiomer was over 40-fold less potent at the α1A site but was nearly as potent as the (+)-enantiomer at the α1B site. nih.gov In liver cell membranes, which predominantly express the α1B subtype, both (+)- and (-)-niguldipine bound with similar, lower affinities. nih.gov This makes (+)-Niguldipine a highly selective tool for distinguishing between α1A and α1B adrenoceptors. nih.gov

Table 2: Comparative Binding Affinities (Ki) of this compound Enantiomers for Adrenergic and Calcium Receptors

| Compound | Receptor Subtype | Ki Value | Reference Tissue |

|---|---|---|---|

| (+)-Niguldipine | α1A-Adrenoceptor | 52 pmol/L | Rat Brain Cortex |

| (+)-Niguldipine | α1B-Adrenoceptor | 78 nmol/L | Liver Cell Membranes |

| (-)-Niguldipine | α1B-Adrenoceptor | 58 nmol/L | Liver Cell Membranes |

| (S)-(+)-Niguldipine | α1A-Adrenoceptor (human) | 0.16 nmol/L | Cloned Receptors |

| (R)-(-)-Niguldipine | α1A-Adrenoceptor (human) | 4.7 nmol/L | Cloned Receptors |

| (S)-(+)-Niguldipine | L-type Ca2+ Channel | 4.6 nmol/L | Rat Brain |

Data compiled from multiple studies. nih.govacs.org

Some functional studies have indicated that the current α1A/α1B classification scheme may not fully account for all observed effects, suggesting the possibility of additional receptor subtypes or more complex functional interactions. nih.gov

Alpha-1 Adrenergic Receptor Antagonism

Stereoselective Binding to Alpha-1 Adrenoceptors

This compound exhibits significant stereoselectivity in its binding to α1-adrenoceptor subtypes. The (+)-enantiomer of this compound demonstrates a markedly higher affinity for the α1A-adrenoceptor subtype compared to the (-)-enantiomer. In studies using rat brain cortex membranes, the high-affinity component of (+)-niguldipine binding, corresponding to the α1A subtype, showed a Ki value of 52 pmol/l. In contrast, (-)-niguldipine was found to be over 40 times less potent at these sites. nih.gov

Conversely, both the (+) and (-) enantiomers of this compound bind with nearly equal, though considerably lower, affinity to the α1B-adrenoceptor subtype found in liver cell membranes. nih.gov This differential binding highlights the stereospecific nature of this compound's interaction with adrenoceptors and establishes the (+)-enantiomer as a highly selective compound for distinguishing between α1A and α1B subtypes. nih.gov Further research has confirmed that (+)-niguldipine is approximately 100-fold more potent than its (-)-isomer in inhibiting noradrenaline-stimulated inositol (B14025) phosphate (B84403) accumulation, a process mediated by α1-adrenoceptors. nih.gov

Table 1: Stereoselective Binding of this compound Enantiomers to Alpha-1 Adrenoceptor Subtypes

| Enantiomer | Receptor Subtype | Affinity (Ki value) | Potency Comparison |

|---|---|---|---|

| (+)-Niguldipine | α1A | 52 pmol/L | High |

| (-)-Niguldipine | α1A | >40-fold lower than (+) | Low |

| (+)-Niguldipine | α1B | 78 nmol/L | Low |

| (-)-Niguldipine | α1B | 58 nmol/L | Low |

Functional Antagonism Characteristics (e.g., Insurmountable)

The functional antagonism of this compound at α1-adrenoceptors has been characterized as primarily non-competitive. nih.gov Non-competitive antagonism is a form of insurmountable antagonism, where the antagonist does not simply compete with the agonist for the same binding site but inhibits receptor function in a manner that cannot be overcome by increasing the agonist concentration. nih.govutoledo.edu This typically results in a depression of the maximal response to the agonist. nih.gov

In studies on primary glial cultures, the inhibition of norepinephrine-stimulated inositol phosphate formation by (+)-niguldipine was observed to be primarily non-competitive. nih.gov This characteristic distinguishes its mechanism from competitive antagonists, which cause a parallel rightward shift in the agonist dose-response curve without affecting the maximal response. nih.gov The non-competitive nature of this compound's antagonism suggests a complex interaction with the α1-adrenoceptor that alters the receptor's ability to signal, even when the agonist is bound. nih.gov

Secondary and Ancillary Molecular Targets and Pathways

T-type Calcium Channel Inhibition

In addition to its well-known effects on L-type calcium channels, this compound is also a potent inhibitor of T-type calcium channels. Studies using guinea pig atrial cells have shown that this compound blocks both T-type and L-type Ca2+ currents over a wide voltage range. The half-maximal inhibitory concentration (IC50) for T-type Ca2+ current inhibition by racemic (±)-niguldipine was determined to be 0.18 μM.

The inhibitory action of this compound on T-type channels is also stereospecific, with the (+)-niguldipine enantiomer being more potent than the (-)-niguldipine enantiomer. This demonstrates that this compound's calcium antagonistic action is not highly selective between T- and L-type calcium channels, but it effectively inhibits both.

P-glycoprotein Inhibition and Modulation of Drug Transport

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by transporting a wide range of drugs out of the cell. The dihydropyridine derivative dexthis compound (B47117), an isomer of this compound, has been shown to directly interact with and inhibit P-gp.

Photoaffinity labeling studies have identified the specific binding site for a dexthis compound analog on P-glycoprotein. The binding occurs within a peptide sequence (468-527) that is located between the Walker A and B motifs of the N-terminal ATP-binding site. This suggests that the chemosensitizing effect of this compound and its derivatives involves direct interaction with the nucleotide-binding site of P-gp, thereby inhibiting its drug transport function.

Autophagy Induction (mTOR-independent pathways)

This compound has been identified as an activator of autophagy through pathways that are independent of the mammalian target of rapamycin (B549165) (mTOR). Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. While often regulated by the mTOR signaling pathway, several mTOR-independent pathways exist.

This compound is classified among a group of calcium channel blockers that can induce autophagy. The mechanism is linked to the modulation of intracellular calcium levels. A rise in cytosolic calcium can trigger autophagy through various downstream effectors, bypassing the classical mTOR-dependent regulation. High-throughput screening has confirmed that compounds like this compound act as mTOR-independent autophagy modulators.

Inhibition of Cytochrome Pathways

As a member of the 1,4-dihydropyridine class of calcium antagonists, this compound is predicted to have inhibitory effects on various cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a vast number of drugs. Studies on this class of compounds have demonstrated potent inhibitory effects on several human CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and the major metabolic enzyme CYP3A4. nih.govnih.gov

The inhibition of these pathways can lead to significant drug-drug interactions, as the metabolism of co-administered drugs that are substrates for these enzymes may be slowed, leading to increased plasma concentrations and potential toxicity. nih.gov While studies have often focused on other dihydropyridines like nicardipine (B1678738), the class-wide effect suggests that this compound also possesses the potential to inhibit these critical metabolic pathways. nih.govnih.gov

Effects on Calcium Signaling Pathways

This compound, a compound from the 1,4-dihydropyridine (DHP) class, exerts significant influence over cellular calcium signaling through its potent interaction with voltage-gated calcium channels. Research has demonstrated that this compound is a powerful antagonist of both L-type and T-type calcium channels, which are crucial for regulating calcium influx in various cell types, including those in the heart and vascular smooth muscle. nih.govresearchgate.net

The interaction of this compound with these channels is characterized by very high affinity. Specifically, the (+)-enantiomer of this compound binds to the 1,4-DHP receptor on L-type Ca2+ channels with remarkable potency. nih.gov Radioligand binding assays have determined 'true' Ki values (the inhibition constant at an extrapolated zero membrane protein concentration) for (+)-niguldipine across different tissues. nih.gov

| Tissue | Ki Value (pmol/L) |

|---|---|

| Skeletal Muscle | 85 |

| Brain | 140 |

| Heart | 45 |

The action of this compound is stereospecific, with the (+)-enantiomer being approximately 40 times more potent in its affinity for the 1,4-DHP receptor compared to the (-)-enantiomer. nih.gov This stereoselectivity is also observed in its functional blockade of calcium currents. nih.gov

Potential Interaction with SARS-CoV-2 ORF3a Protein

In addition to its effects on host cell ion channels, computational research has identified this compound as a potential therapeutic agent targeting a viral protein. Specifically, molecular docking and molecular dynamics (MD) simulation studies have investigated this compound as a potential inhibitor of the SARS-CoV-2 accessory protein ORF3a. nih.gov The ORF3a protein is understood to be a viroporin, forming an ion channel that is crucial for viral release and pathogenicity. nih.gov

The in-silico studies screened calcium channel blockers for their ability to inhibit the ion channel formed by the ORF3a protein. nih.gov Among the drugs evaluated, this compound emerged as the most promising inhibitor. nih.gov The analysis revealed that this compound binds at the lumen of the channel formed by the ORF3a protein. nih.gov This binding is primarily driven by hydrogen bonds and hydrophobic interactions. nih.gov

MD simulations further supported this finding, demonstrating that this compound forms a stable conformational dynamic with the SARS-CoV-2 ORF3a protein. nih.gov This stable binding within the channel's lumen suggests that this compound could act as a potential blocker of the viroporin's function. nih.gov These molecular modeling studies highlight the possibility of this compound being explored as a potential SARS-CoV-2 ORF3a protein ion channel inhibitor to disrupt viral infection. nih.gov

Modulation of Voltage-Gated Sodium Channels (indirectly observed)

While this compound is primarily characterized as a calcium channel blocker, its mechanism of action allows for an indirect influence on the function of voltage-gated sodium channels. There is no evidence to suggest a direct binding interaction between this compound and sodium channels. Instead, the modulation is a downstream consequence of its potent effects on calcium signaling pathways, particularly its inhibition of T-type calcium channels.

T-type calcium channels play a role in setting the rhythm for cellular excitability and can function as pacemakers. nih.gov Their activity can help trigger the sodium-dependent action potentials that are propagated by voltage-gated sodium channels. nih.gov By inhibiting T-type Ca2+ currents, this compound can alter the pacemaker activity of these channels. nih.gov This, in turn, can indirectly modulate the firing frequency and pattern of action potentials that rely on the subsequent activation of voltage-gated sodium channels for their upstroke and propagation. youtube.comyoutube.com Therefore, by controlling a key upstream trigger (T-type calcium channel activity), this compound can indirectly influence the functional output of voltage-gated sodium channels in excitable cells.

Pharmacology and Pharmacodynamics

Cardiovascular System Dynamics

Niguldipine (B22589) exerts significant influence over the cardiovascular system, primarily through its vasodilatory properties and subsequent effects on cardiac function.

As a dihydropyridine (B1217469) calcium antagonist, this compound induces pronounced peripheral vasodilation. wikipedia.org This effect is achieved by blocking L-type calcium channels in vascular smooth muscle cells, which leads to vascular relaxation. wikipedia.org Studies in both healthy human volunteers and anesthetized dogs have demonstrated that this compound administration leads to a significant, dose-dependent decrease in total peripheral resistance (TPR), also known as systemic vascular resistance (SVR). wikipedia.orgwikipedia.org This reduction in resistance in the peripheral arterioles is a key mechanism of its action. wikipedia.orguni.lu Calculations of vascular conductances have shown a preferential vasodilating effect on the coronary vascular bed. wikipedia.org

The decrease in arterial blood pressure and total peripheral resistance triggered by this compound leads to a compensatory increase in both heart rate and cardiac output. wikipedia.orgwikipedia.orgwikipedia.org This is a typical reflex response to vasodilation, where the heart beats faster and pumps more blood to maintain adequate blood pressure throughout the body. wikipedia.orgwikipedia.org Studies have consistently recorded this increase in heart rate and cardiac output following both intravenous and oral administration of this compound. wikipedia.orgwikipedia.org

Noninvasive assessments of cardiac mechanics have revealed specific effects of this compound on systolic time intervals. Administration of this compound results in a shortening of the preejection period (PEPc). wikipedia.org The preejection period represents the time from the start of electrical stimulation of the ventricles to the opening of the aortic valve. wikipedia.org However, the heart rate-corrected electromechanical systole (QS2c), which reflects the total duration of ventricular contraction, remains unchanged after this compound administration. wikipedia.org

A distinguishing feature of this compound is the absence of significant negative inotropic effects, which are effects that weaken the force of muscular contractions. wikipedia.org While many dihydropyridine calcium channel blockers can exhibit cardiodepressive actions, studies comparing this compound to nifedipine (B1678770), a prototype dihydropyridine, show a notable difference. wikipedia.orgwikipedia.org After administration of oral nifedipine, a prolongation of the heart rate-corrected electromechanical systole (QS2c) is observed, which is suggestive of a negative inotropic effect. wikipedia.org In contrast, this compound does not cause this change, indicating that its vasodilatory effects are not coupled with a discernible negative impact on the heart's contractile force. wikipedia.org This suggests a higher vasoselectivity for this compound compared to some other drugs in its class. wikipedia.orgwikipedia.org

Table 1: Comparative Hemodynamic Effects of this compound and Nifedipine

| Parameter | Effect of this compound | Effect of Nifedipine | Source |

|---|---|---|---|

| Total Peripheral Resistance (TPR) | Pronounced Decrease | Pronounced Decrease | wikipedia.org |

| Heart Rate | Increase | Increase | wikipedia.org |

| Cardiac Output | Increase | Increase | wikipedia.org |

| Preejection Period (PEPc) | Shortening | Shortening | wikipedia.org |

| Heart Rate-Corrected Electromechanical Systole (QS2c) | Unchanged | Prolongation (suggestive of negative inotropic effect) | wikipedia.org |

Neuropharmacological Effects

Beyond its cardiovascular applications, research has indicated that this compound possesses neuroprotective properties.

This compound has been identified as a compound with potential neuroprotective effects. wikipedia.orgthoracickey.com As a calcium channel antagonist, it can lower intracellular calcium levels. thoracickey.com Research has shown that this compound can induce autophagy, a cellular process that involves the degradation and recycling of cellular components, independently of the mTOR pathway. thoracickey.com This mechanism is believed to contribute to its neuroprotective qualities. The ability of 1,4-dihydropyridines like this compound to interact with various receptor sites suggests a broader pharmacological profile that includes beneficial effects on the nervous system. probes-drugs.orgnih.gov

Enhancement of Cerebral Blood Flow

This compound has demonstrated the ability to influence cerebral blood flow. In preclinical studies, pretreatment with this compound resulted in a significant increase in cerebral blood flow compared to control groups where blood flow was decreased. researchgate.net This effect warrants further investigation to understand its full therapeutic potential. The enhancement of cerebral blood flow is a critical area of research, as disruptions in cerebral perfusion can lead to ischemic events and neuronal damage. vinmec.com

Reduction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. nih.gov this compound is among the 1,4-dihydropyridine (B1200194) derivatives that have been noted for their potential to mitigate oxidative stress. biointerfaceresearch.com Some derivatives in this class exhibit antioxidant activity and can provide a cellular-protective effect. biointerfaceresearch.com The mechanism often involves reducing the generation of oxidative stress by stabilizing mitochondrial energy production and efficiency. nih.gov While specific studies on this compound's direct impact on oxidative stress markers are not extensively detailed in the provided results, its parent class of compounds is recognized for these properties. For instance, nifedipine, another dihydropyridine, has been shown to inhibit oxidative stress. nih.gov

Anti-inflammatory Properties

This compound has been associated with anti-inflammatory properties. smolecule.com The broader class of dihydropyridine-based calcium channel blockers has shown effective anti-inflammatory effects. For example, azelnidipine (B1666253) was found to significantly reduce inflammatory markers such as IL-6 and IL-8. biointerfaceresearch.com Similarly, nifedipine has been shown to inhibit inflammatory gene expression. nih.gov While this compound is listed as having anti-inflammatory properties, detailed mechanisms from the provided search results are not specified.

Antioxidant Activity

This compound is reported to possess antioxidant activity. smolecule.com This is a characteristic shared by other 1,4-dihydropyridine derivatives, which are known to have a cellular-protective effect. biointerfaceresearch.com High-throughput screening assays have identified antioxidants as inducers of DNA damage response and cell death, and this compound has been referenced in this context. rndsystems.com The antioxidant potential of flavonoids, another class of compounds, is well-documented and often relates to their chemical structure, which allows them to scavenge free radicals. researchgate.net

Anticancer Activities and Chemosensitization

This compound and its derivatives have been investigated for their potential in cancer therapy. nih.govdrugbank.com

Dexthis compound (B47117), a specific form of this compound, demonstrates selective antiproliferative activity in various tumor models. researchgate.net It is also noted for its high potency in overcoming multidrug resistance, a significant challenge in chemotherapy. researchgate.net The antiproliferative effects of compounds are often evaluated by their ability to inhibit the growth of cancer cell lines. mdpi.com For instance, studies on other 1,4-dihydropyridine derivatives have shown significant anticancer activity, with some compounds exhibiting broad-spectrum antitumor effects against numerous cancer cell lines. tandfonline.com

Reversal of Multidrug Resistance (MDR)

This compound has demonstrated a significant capacity to reverse multidrug resistance (MDR) in various cancer cell lines. ncats.ionih.govresearchgate.net MDR is a primary cause of treatment failure in chemotherapy, largely attributed to the overexpression of drug efflux pumps like P-glycoprotein (P-gp) by cancer cells. ncats.iomdpi.com These pumps actively expel chemotherapeutic agents from the cell, reducing their intracellular concentration and effectiveness.

This compound, a dihydropyridine derivative, functions as an MDR modulator by inhibiting P-gp. ncats.ionih.gov It has been shown to bind to P-glycoprotein and competitively inhibit the efflux of cytotoxic drugs such as doxorubicin (B1662922) and etoposide (B1684455). ncats.io This inhibition restores the intracellular accumulation of these agents, thereby re-sensitizing resistant cancer cells to treatment. The (R)-enantiomer of this compound, dexthis compound, is particularly noted for its high potency in overcoming MDR with minimal cardiovascular effects. ncats.io Studies have shown that various new 1,4-dihydropyridine and 4-arylpyridine compounds, synthesized based on this compound's structure, can successfully restore the intracellular concentration of drugs like vinblastine (B1199706) and increase the cytotoxicity of daunomycin in resistant human breast adenocarcinoma cells. nih.gov

Selective Glioma Cell Death Induction

A significant area of research has focused on this compound's ability to selectively induce cell death in glioma cells, particularly in glioma-initiating cells (GICs), while sparing normal cells like astrocytes and fibroblasts. nih.govki.seaacrjournals.org Gliomas, aggressive brain tumors, are notoriously difficult to treat, and GICs are thought to be responsible for tumor recurrence. aacrjournals.org

This compound's selectivity stems from its action as a calcium channel inhibitor, specifically targeting T-type voltage-gated Ca2+ channels (VGCCs), which are crucial for the viability of GICs. nih.govaacrjournals.org It is reported to inhibit T-type VGCCs at least 10 times more effectively than L-type VGCCs. aacrjournals.org By blocking these channels, this compound disrupts calcium homeostasis in glioma cells, a condition to which they are particularly sensitive. ki.seaacrjournals.org This disruption triggers a cascade of events leading to programmed cell death, or apoptosis. nih.govnih.gov In vivo studies have confirmed this effect, showing that oral administration of this compound significantly improved the survival of mice with orthotopic human glioma xenografts. ki.seaacrjournals.org

The mechanism involves inducing membrane depolarization and elevated intracellular sodium, which in turn compromises Na+-dependent nutrient transport. aacrjournals.org This leads to nutrient starvation, triggering the unfolded protein response (UPR) and the amino acid response (AAR), ultimately causing GIC death. aacrjournals.org

Impact on DNA Damage Response Pathways

This compound also exerts anticancer effects by influencing the DNA Damage Response (DDR) pathways in glioma cells. nih.govresearchgate.net The DDR is a network of pathways that cells use to detect and repair DNA damage, and its deregulation is a hallmark of cancer. frontiersin.orgfrontiersin.org

Research indicates that this compound may impact these pathways, contributing to its cell-killing effects. nih.govresearchgate.net While direct mechanistic studies on this compound's specific role in DDR are emerging, phosphoproteomics analyses of cells treated with ion channel modulators, including this compound, suggest an impact on DDR pathways. nih.govresearchgate.net By potentially inducing DNA damage or inhibiting the cancer cells' ability to repair this damage, this compound adds another layer to its anti-glioma activity. nih.govmdpi.com Cancer cells with defective DDR pathways often become reliant on alternative repair mechanisms, creating vulnerabilities that can be exploited. nih.govmdpi.com The inhibition of ion channels by drugs like this compound can induce cell cycle arrest and apoptosis, processes that are intimately linked with the DDR. nih.govresearchgate.net

Antimicrobial Activities (e.g., against bacteria and fungi)

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity, although its effectiveness appears to be limited. peerj.comnih.gov In a screen against various pathogenic fungal species, this compound was not effective at the highest tested concentrations. peerj.comnih.gov Specifically, it showed no significant activity against Cryptococcus species, unlike other structurally related calcium channel blockers such as nifedipine, nisoldipine (B1678946), and felodipine (B1672334) which did demonstrate antifungal properties. peerj.comnih.gov

While some 1,4-dihydropyridine derivatives have shown promise as antibacterial and antifungal agents, this compound itself has not been highlighted as a potent antimicrobial agent in the reviewed literature. tandfonline.commdpi.com For instance, studies on derivatives of 1,4-dihydropyridine have identified compounds with significant activity against fungi like Aspergillus flavus and Candida albicans, and various Gram-positive and Gram-negative bacteria, but these studies often focus on structural analogues rather than this compound itself. tandfonline.com

Molecular Characterization and Structure Activity Relationships Sar

Enantiomeric Potency and Selectivity

The stereochemistry of niguldipine (B22589) is a critical determinant of its potency and selectivity for its biological targets. google.com Experimental evaluations have consistently shown that the (S)-enantiomer is a more potent calcium antagonist than the corresponding (R)-enantiomer. google.com

The two enantiomers of this compound display significant differences in their binding affinities for L-type calcium channels. nih.gov The (+)-enantiomer, also referred to as (S)-(+)-niguldipine, binds with very high affinity to the 1,4-dihydropyridine (B1200194) receptors on these channels. nih.govtocris.com In contrast, the (-)-enantiomer, (R)-(-)-niguldipine or dexthis compound (B47117), shows a markedly lower affinity. nih.govncats.iorndsystems.com

Research using guinea-pig membranes has quantified this difference, revealing that (-)-niguldipine is approximately 40 times less potent in its affinity for calcium channel binding sites compared to (+)-niguldipine. nih.govncats.ioresearchgate.net This substantial difference in binding affinity is the primary reason for the pronounced cardiovascular activity of the (+)-enantiomer versus the minimal hypotensive effects of the (-)-enantiomer. ncats.io

Binding affinity values (Ki) are dependent on the concentration of membrane protein used in assays, indicating that the lipophilic nature of this compound causes it to partition into hydrophobic compartments. nih.gov By extrapolating to a zero membrane protein concentration, "true" Ki values have been determined. For (+)-niguldipine's interaction with the 1,4-DHP receptor, these values were 45 pmol/l for the heart, 85 pmol/l for skeletal muscle, and 140 pmol/l for the brain. nih.govresearchgate.net

Table 1: Differential Binding Affinities of this compound Enantiomers Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

| Enantiomer | Target | Tissue/Model | Ki Value |

|---|---|---|---|

| (+)-Niguldipine | L-type Ca²⁺ Channel | Guinea-pig Heart | 45 pmol/L |

| (+)-Niguldipine | L-type Ca²⁺ Channel | Guinea-pig Skeletal Muscle | 85 pmol/L |

| (+)-Niguldipine | L-type Ca²⁺ Channel | Guinea-pig Brain | 140 pmol/L |

| (-)-Niguldipine | L-type Ca²⁺ Channel | Guinea-pig Membranes | ~40-fold less potent than (+) |

| (+)-Niguldipine | α1A-Adrenoceptor | Rat Brain Cortex | 0.145 nmol/L |

| (-)-Niguldipine | α1A-Adrenoceptor | Rat Brain Cortex | 3.12 nmol/L |

| (+)-Niguldipine | α1B-Adrenoceptor | Liver Cell Membranes | 78 nmol/L |

| (-)-Niguldipine | α1B-Adrenoceptor | Liver Cell Membranes | 58 nmol/L |

The stereoselectivity of this compound extends to its interactions with both calcium channels and adrenoceptors. nih.gov For L-type calcium channels, the (S)-(+)-enantiomer is established as the more active and potent blocker. google.comtocris.com While binding studies show a high degree of enantioselectivity (around 40-fold), functional studies measuring the inhibition of calcium currents in ventricular myocytes show a much smaller difference, with (S)-niguldipine being only up to 4.4 times more potent than the (R)-enantiomer. nih.gov

A significant stereoselectivity is also observed at α-adrenoceptors. nih.gov (+)-Niguldipine is a highly selective and potent antagonist for the α1A-adrenoceptor subtype. tocris.comncats.io In competition experiments, the "true" Ki value for (+)-niguldipine at α1A-adrenoceptors in rat brain cortex was 0.145 nM, whereas the value for (-)-niguldipine was 3.12 nM, making the (+)-enantiomer over 20 times more potent at this subtype. nih.gov

In stark contrast, this stereoselectivity is not present at the α1B-adrenoceptor subtype found in liver cell membranes. nih.gov Here, (+)-niguldipine (Ki: 78 nmol/l) and (-)-niguldipine (Ki: 58 nmol/l) bind with approximately equal affinity. nih.govresearchgate.netncats.io This makes (+)-niguldipine a highly selective agent for distinguishing between α1A and α1B adrenoceptor subtypes. nih.gov

Influence of Dihydropyridine (B1217469) Scaffold Modifications on Pharmacological Properties

The 1,4-dihydropyridine (DHP) scaffold is a versatile chemical nucleus that allows for structural modifications to fine-tune pharmacological properties. tandfonline.comresearchgate.net By altering substituents on the DHP ring, it is possible to modulate activity at ion channels and other receptors, influencing tissue selectivity and separating desired therapeutic effects from unwanted side effects. researchgate.netnih.gov

Modifications to the DHP structure can significantly alter a compound's affinity for L-type calcium channels and its selectivity for vascular smooth muscle over myocardial tissue. nih.gov For instance, nilvadipine (B1678883), another DHP derivative, exhibits higher vasoselectivity compared to the prototype nifedipine (B1678770), which is attributed to its high receptor affinity and results in less cardiodepressive action. nih.gov The introduction of larger, lipophilic alkyl and aryl groups as ester substituents at the C3 or C5 positions of the DHP ring has been shown to enhance antihypertensive potency and can also modulate tissue selectivity. mdpi.com The specific molecular structure of a DHP determines its interaction with different splice variants of the L-type calcium channel α1-subunit, which contributes to its tissue-selective effects. frontiersin.org

A major focus of DHP scaffold modification has been the development of analogues that can reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. tandfonline.comnih.gov A significant challenge has been to separate this P-gp inhibitory activity from the potent calcium channel antagonism that causes cardiovascular side effects. nih.govpsu.edu

Research has shown that the structural requirements for these two activities are different. nih.gov Crucially, while the enantiomers of DHPs like this compound differ markedly in their calcium channel blocking potency, they are often equally effective at inhibiting P-gp. researchgate.netnih.gov (-)-Niguldipine (dexthis compound) is a primary example; it has a 40- to 45-fold lower affinity for calcium channels than its (+)-counterpart but is equally potent in inhibiting P-gp mediated drug transport. researchgate.netnih.gov This makes it a candidate for reversing MDR with minimal cardiovascular effects. ncats.ioresearchgate.net

The design of new analogues has exploited this knowledge. It has been reported that the ester groups at the 3- and 5-positions of the DHP ring, which are essential for calcium channel antagonism, can be replaced to reduce or eliminate this activity while retaining or enhancing MDR reversal properties. tandfonline.com Furthermore, modifying the dihydropyridine ring to a pyridine (B92270) scaffold can also yield analogues with significantly lower calcium channel-blocking activity but more potent MDR-reversing ability. psu.edu

Lipophilicity and its Role in Pharmacokinetic Interactions

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a key physicochemical property that influences a drug's pharmacokinetic profile. This compound is a lipophilic compound, a characteristic that plays a significant role in its interactions. nih.govresearchgate.net

The high lipophilicity of this compound can lead to its partitioning into hydrophobic compartments, such as cell membranes. nih.gov This was demonstrated in binding assays where the measured inhibitory constants (Ki) for this compound were highly dependent on the concentration of membrane protein in the sample. nih.gov

Furthermore, lipophilicity has been identified as an important factor in determining the strength of pharmacokinetic interactions between DHP calcium channel blockers and other substances. nih.govresearchgate.net A study examining the interaction between 13 DHP compounds and grapefruit juice (a strong inhibitor of the metabolic enzyme CYP3A4) found a significant positive correlation between the compounds' lipophilicity (measured as logP) and the strength of the interaction. nih.govresearchgate.net this compound was among the DHPs noted for its high lipophilicity in this context. nih.govresearchgate.net While high lipophilicity can be advantageous for activities like P-gp inhibition, it can also be associated with poor oral drug-like properties and a higher potential for complex drug-drug interactions. acs.org

Pharmacokinetic Profile and Drug Interactions

Absorption and Distribution in Animal Models

While specific studies detailing the absorption and distribution of niguldipine (B22589) are limited, research on analogous dihydropyridine (B1217469) compounds provides valuable insights. For instance, studies on nilvadipine (B1678883) in rats and dogs have shown rapid and almost complete absorption after oral administration. nih.gov Following intravenous administration in rats, radioactivity from labeled nilvadipine was quickly distributed to various tissues, with high concentrations observed in the liver and kidneys. nih.gov After oral dosing in rats, the distribution was primarily concentrated in the liver and kidneys. nih.gov

In anesthetized open-chest dogs, this compound administration led to a dose-dependent increase in coronary blood flow, as well as more transient increases in perfusion in renal and femoral vascular beds, indicating its distribution to and effect on these tissues. nih.gov Further research in mouse thymocytes demonstrated that this compound provokes an influx of Ca2+ into these cells, suggesting its distribution into lymphoid tissues. nih.gov

Bioavailability Considerations

Clinical research on dexthis compound-HCl, a derivative of this compound, has indicated that the compound generally has low oral bioavailability. researchgate.netnih.gov In a study involving patients with malignant diseases, the absolute bioavailability of an oral formulation of dexthis compound (B47117) was found to be 3%, 4%, and 5% at three increasing dose levels, respectively. researchgate.net Although bioavailability showed a slight increase with higher doses, it was generally considered too low for routine clinical application, despite observed clinical effects in some patients. researchgate.net This low bioavailability is a common characteristic among some dihydropyridine calcium channel blockers, often attributed to extensive first-pass metabolism. nih.gov For example, the oral bioavailability of the related compound nilvadipine was found to be 4.3% in rats and 37.0% in dogs, with the difference attributed to the extent of first-pass metabolism. nih.gov

Volume of Distribution

The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues rather than remaining in the plasma. derangedphysiology.com A large volume of distribution suggests that the drug is extensively distributed into tissues.

Pharmacokinetic studies of dexthis compound-HCl following intravenous administration have determined its volume of distribution to be 1,193 liters. researchgate.net This large value indicates significant tissue distribution. Similarly, the related dihydropyridine nilvadipine has been shown to have a high volume of distribution (greater than 4 L/kg) across multiple animal species, including mice, rats, rabbits, and dogs. nih.gov

Pharmacokinetic Parameters of Dexthis compound-HCl (Intravenous Administration)

| Parameter | Value |

|---|---|

| Terminal Half-Life | 22.4 h |

| Clearance | 36.9 l/h |

| Volume of Distribution | 1,193 l |

Data from a study in patients with malignant disease. researchgate.net

Metabolism Pathways (Limited Data)

Direct and comprehensive data on the metabolic pathways of this compound are not extensively detailed in the available literature. However, studies in anesthetized dogs indicated that this compound did not have a major effect on myocardial metabolism, as balances of metabolic substrates like oxygen, carbon dioxide, glucose, lactate, and free fatty acids remained largely unchanged after administration. nih.gov

Based on data from other dihydropyridine calcium channel blockers, it is highly probable that this compound undergoes extensive metabolism, primarily in the liver. For example, the related compound nisoldipine (B1678946) is known to undergo extensive first-pass metabolism, which is a key factor in its low bioavailability. researchgate.net

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, plays a crucial role in the metabolism of many dihydropyridine calcium channel blockers. researchgate.netfrontiersin.orgnih.gov this compound is identified as a substrate for CYP3A4. drugbank.com This implies that its metabolism is significantly influenced by the activity of this enzyme.

The lipophilicity of a drug can be an important factor in the strength of its interaction with CYP3A4 inhibitors. tandfonline.com this compound is predicted to be a high-risk drug for such interactions due to its high lipophilicity (ALogP of 6.27). tandfonline.com

Inhibitors of CYP3A4 can decrease the metabolism of this compound, leading to increased plasma concentrations. drugbank.com Conversely, inducers of CYP3A4 can increase its metabolism, potentially reducing its therapeutic efficacy. drugbank.com

Excretion Pathways (Limited Data)

Specific studies detailing the excretion pathways of this compound are scarce. However, research on the related compound nilvadipine in rats provides some insight. Following intravenous administration to bile duct-cannulated rats, approximately 75% of the radioactive dose was excreted in the bile, with urinary excretion accounting for 21-24% of the dose. nih.gov In both urine and bile, only trace amounts of the unchanged drug were found, indicating that it is primarily excreted as metabolites. nih.gov

Drug-Drug Interaction Research

As a substrate of CYP3A4, this compound is susceptible to a wide range of drug-drug interactions with substances that inhibit or induce this enzyme. drugbank.com

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors can lead to decreased metabolism and increased concentrations of this compound. drugbank.com Examples of such inhibitors include:

Protease inhibitors: Amprenavir, Atazanavir drugbank.com

Macrolide antibiotics: Clarithromycin drugbank.com

Azole antifungals

Grapefruit juice tandfonline.com

CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers can accelerate the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy. drugbank.com Examples include:

Barbiturates: Amobarbital, Butalbital drugbank.com

Anticonvulsants

St. John's Wort

Beyond metabolic interactions, this compound may also participate in pharmacodynamic interactions. For instance, its hypotensive effects could be potentiated when used with other antihypertensive agents or vasodilators. drugbank.com A comprehensive list from DrugBank indicates numerous potential interactions where this compound may increase the activities of other drugs (e.g., hypotensive activities of avanafil, neuromuscular blocking activities of cisatracurium) or have its therapeutic efficacy decreased by other drugs (e.g., amphetamine, antipyrine). drugbank.com

Examples of Potential Drug-Drug Interactions with this compound

| Interacting Drug | Potential Effect on this compound/Interacting Drug |

|---|---|

| CYP3A4 Inhibitors | |

| Aprepitant | May decrease the metabolism of this compound. drugbank.com |

| Atazanavir | May decrease the metabolism of this compound. drugbank.com |

| Clarithromycin | May decrease the metabolism of this compound. drugbank.com |

| CYP3A4 Inducers | |

| Amobarbital | May increase the metabolism of this compound. drugbank.com |

| Apalutamide | May decrease the serum concentration of this compound. drugbank.com |

| Other Interactions | |

| Acebutolol | May increase the arrhythmogenic activities of this compound. drugbank.com |

| Amlodipine | May have interactions with CYP3A5 in addition to CYP3A4. tandfonline.com |

| Atorvastatin | Considered a safer CYP3A4-statin for comedication with DHP-CCBs compared to simvastatin. tandfonline.com |

| Simvastatin | Has a more pronounced interaction with CYP3A4 inhibitors compared to atorvastatin. tandfonline.com |

This table provides a selection of examples and is not exhaustive. drugbank.comtandfonline.com

Interactions with other Antihypertensives and Cardiovascular Drugs

As a calcium channel blocker and α1-adrenergic antagonist, this compound's primary pharmacodynamic effect is vasodilation, leading to a reduction in blood pressure. nih.gov When co-administered with other antihypertensive agents, such as diuretics, beta-blockers, ACE inhibitors, or other calcium channel blockers, there is a potential for additive or synergistic hypotensive effects. This can increase the risk of orthostatic hypotension. drugbank.com

Specific interactions with other cardiovascular drugs have been noted. For instance, concurrent use with beta-blockers like atenolol (B1665814) or arrhythmogenic drugs such as acetyldigitoxin (B1666529) may heighten the risk of arrhythmias. drugbank.com Caution is also warranted when combining this compound with other agents that affect cardiac rhythm, as some interactions may lead to QTc prolongation. drugbank.com

Interactions with Antiepileptic Drugs

Studies investigating this compound as a potential adjunctive therapy in epilepsy have revealed clinically significant negative interactions. In preclinical models, this compound did not enhance the protective activity of antiepileptics such as valproate, diphenylhydantoin, or clonazepam when used at subeffective doses.

Unexpectedly, the combined administration of this compound with either carbamazepine (B1668303) or phenobarbital (B1680315) resulted in a proconvulsive action, impairing the protective effects of these antiepileptic drugs. Research indicates that this adverse interaction is likely not pharmacokinetic in nature, as this compound did not alter the free plasma concentrations of carbamazepine or phenobarbital. This suggests a pharmacodynamic mechanism is responsible for the antagonistic effect. These findings argue against the use of this compound in patients with complex partial seizures being treated with these specific anticonvulsants.

Table 1: Summary of this compound Interactions with Antiepileptic Drugs

| Interacting Drug | Observed Effect | Probable Mechanism |

|---|---|---|

| Carbamazepine | Impaired protective (anticonvulsant) activity; proconvulsive action | Pharmacodynamic |

| Phenobarbital | Impaired protective (anticonvulsant) activity; proconvulsive action | Pharmacodynamic |

| Valproate | No significant enhancement of protective activity | Not determined |

| Diphenylhydantoin | No significant enhancement of protective activity | Not determined |

| Clonazepam | No significant enhancement of protective activity | Not determined |

Interactions with Anticancer Drugs

Direct clinical studies detailing the interactions between this compound and specific anticancer agents are limited. However, the potential for interactions exists, primarily through effects on metabolic pathways and drug transport mechanisms. The (+)-enantiomer of this compound, dexthis compound, has been shown to bind to P-glycoprotein (P-gp), a transporter protein that plays a crucial role in multidrug resistance in cancer cells. nih.gov By potentially inhibiting the P-gp efflux pump, dexthis compound could theoretically increase the intracellular concentration and efficacy of anticancer drugs that are P-gp substrates. nih.gov

Conversely, many anticancer drugs are metabolized by cytochrome P450 (CYP450) enzymes, particularly CYP3A4. jadpro.comeur.nl If this compound is also a substrate, inhibitor, or inducer of these enzymes, it could alter the plasma concentrations of co-administered chemotherapy agents, potentially leading to increased toxicity or reduced efficacy. jadpro.comeur.nlnih.gov For example, co-administration with a potent CYP3A4 inhibitor could elevate this compound levels, while a CYP3A4 inducer could decrease them, and similar effects could occur for the anticancer drug. jadpro.com Given the narrow therapeutic index of most antineoplastic agents, such interactions could be clinically significant. nih.gov

Potential for Pharmacokinetic-Pharmacodynamic Dissociation

This compound exhibits a potential for dissociation between its pharmacokinetic profile (drug concentration over time) and its pharmacodynamic effects (the resulting physiological response). This phenomenon is suggested by preclinical studies in hypertensive animal models.

In one long-term study, the antihypertensive effect of this compound was observed to persist for more than 14 days after the cessation of a 12-day treatment period. This prolonged duration of action significantly outlasts the expected elimination half-life of the drug, indicating that the biological effect is not directly correlated with the drug's concentration in the plasma. This dissociation suggests that this compound may induce long-lasting changes in the vasculature or that it has a high affinity for and slow dissociation from its target receptors, the L-type calcium channels and α1-adrenoceptors. This characteristic is important for understanding its therapeutic action and dosing schedule.

Analytical Methods for Detection in Biological Samples

Accurate quantification of this compound in biological fluids is essential for pharmacokinetic studies and clinical monitoring. Adsorptive stripping voltammetry has emerged as a highly sensitive electroanalytical technique for this purpose.

Adsorptive Stripping Voltammetry in Urine and Blood

A method utilizing differential-pulse adsorptive stripping voltammetry at a hanging mercury drop electrode (HMDE) has been developed for the determination of trace levels of this compound in blood and urine. The procedure involves a preconcentration step where the drug is adsorbed onto the surface of the electrode, followed by a voltammetric scan to measure the stripping current, which is proportional to the drug's concentration.

This technique is notable for its sensitivity and relatively simple sample preparation, which involves precipitating interfering substances with a zinc sulfate (B86663) solution and ethanol.

Table 2: Performance of Adsorptive Stripping Voltammetry for this compound Detection

| Biological Sample | Limit of Detection | Mean Recovery | Mean Relative Error |

|---|---|---|---|

| Urine | 6.7 ng/mL | 96% | 8.4% |

| Blood | 41 ng/mL | 71% | 2.2% |

Voltammetric Measurement Considerations

The accuracy and sensitivity of the adsorptive stripping voltammetric measurement of this compound are dependent on several key experimental parameters that must be carefully optimized. The response is evaluated with respect to various conditions to ensure reliable quantification.

Key considerations include:

pH of the Supporting Electrolyte: The pH of the medium can affect the chemical form of this compound and its adsorption characteristics onto the electrode surface.

Solvent Composition: The choice of solvent can influence the solubility of this compound and the stability of the measurement system.

Accumulation Potential: The electrical potential applied during the preconcentration step determines the efficiency of drug adsorption onto the HMDE.

Accumulation Time: The duration of the accumulation step directly impacts the amount of analyte adsorbed and, consequently, the sensitivity of the measurement.

By carefully controlling these factors, the voltammetric method can provide a reliable and highly sensitive means of quantifying this compound in biological samples.

Preclinical Research and Disease Models

In Vitro Studies

Niguldipine (B22589) is a dihydropyridine (B1217469) calcium channel blocker. Electrophysiological studies have been crucial in characterizing its interaction with voltage-gated calcium channels. Like other dihydropyridines such as nifedipine (B1678770), nimodipine (B1678889), and nitrendipine (B1678957), this compound exhibits a high affinity for L-type calcium channels. These channels are critical in regulating calcium influx into cardiac and smooth muscle cells, thereby influencing muscle contraction and vascular tone. The mechanism of action involves the inhibition of the transmembrane influx of calcium ions into these cells.

While the primary target of this compound and other dihydropyridines is the L-type calcium channel, the interaction with T-type calcium channels is less pronounced. T-type calcium channels are involved in different physiological processes, including neuronal firing and pacemaking activity in the heart. While some calcium channel blockers have effects on T-type currents, dihydropyridines are generally more selective for the L-type channels.

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for its target receptors. These assays typically use a radiolabeled form of a dihydropyridine, such as [³H]nitrendipine or [³H]nimodipine, to characterize the binding sites on cell membranes. In these competitive binding studies, this compound has demonstrated a very high affinity for the dihydropyridine binding sites on L-type calcium channels.

The affinity of this compound is often compared to other well-known calcium channel blockers. For instance, its binding affinity can be compared to that of nifedipine, nimodipine, and verapamil. These studies have consistently shown that this compound is a potent inhibitor of radioligand binding, indicative of its strong interaction with the L-type calcium channel.

| Compound | Target | Radioligand | Key Findings |

| This compound | L-type calcium channels | [³H]nitrendipine | High-affinity binding, potent displacement of the radioligand |

| Nifedipine | L-type calcium channels | [³H]nitrendipine | High-affinity binding, used as a reference compound |

| Nimodipine | L-type calcium channels | [³H]nimodipine | High-affinity binding, particularly in cerebral tissues. fishersci.ca |

| Verapamil | L-type calcium channels | [³H]verapamil | Binds to a different site on the channel than dihydropyridines |

The potential anticancer properties of this compound and other dihydropyridines have been investigated using various cell-based assays. The Sulforhodamine B (SRB) assay, which measures cell density by staining cellular proteins, is a common method to assess cytotoxicity. Studies have explored the ability of this compound to inhibit the proliferation of various cancer cell lines.

Furthermore, assays for apoptosis (programmed cell death) and cell cycle analysis are employed to understand the mechanism of any observed anticancer effects. For instance, flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M) or triggers apoptosis, which can be identified by markers like Annexin V staining.

A significant area of research for this compound and other calcium channel blockers is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). These pumps actively transport chemotherapeutic drugs, such as vincristine, doxorubicin (B1662922), and paclitaxel, out of the cancer cells, reducing their efficacy. wikipedia.orgwikipedia.orgwikipedia.org

This compound has been shown to be a potent MDR modulator. It is thought to inhibit the function of P-gp, thereby increasing the intracellular concentration and cytotoxicity of anticancer drugs in resistant cell lines. Studies have demonstrated that in the presence of this compound, the effectiveness of chemotherapeutic agents is restored in cell lines that were previously resistant.

| Chemotherapeutic Agent | Cancer Cell Line | Effect of this compound |

| Doxorubicin | P-gp overexpressing | Increased intracellular accumulation and cytotoxicity. wikipedia.org |

| Vincristine | P-gp overexpressing | Reversal of resistance |

| Paclitaxel | P-gp overexpressing | Enhanced efficacy. wikipedia.org |

While direct studies on this compound's effect on microglial phenotype are limited, research on other dihydropyridines (DHPs) provides valuable insights. Microglia, the resident immune cells of the central nervous system, can adopt different activation states or phenotypes in response to their environment. Transcriptomic analysis, such as RNA sequencing, can be used to profile the gene expression changes in microglia upon treatment with a DHP. This can reveal whether the compound promotes a pro-inflammatory or anti-inflammatory phenotype, which has implications for neuroinflammatory diseases.

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its modulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Some dihydropyridine calcium channel blockers have been found to induce autophagy. fishersci.pt For example, nitrendipine has been shown to promote autophagy. fishersci.pt Assays to study autophagy modulation by this compound would typically involve monitoring the formation of autophagosomes, often by detecting the lipidated form of LC3 (LC3-II) through western blotting or immunofluorescence. The degradation of autophagy substrates like p62/SQSTM1 can also be measured as an indicator of autophagic flux.

| Compound | Assay | Finding |

| Nitrendipine | LC3-II formation | Induction of autophagy. fishersci.pt |

| This compound | LC3-II formation, p62 degradation | Potential for autophagy modulation (hypothetical) |

In Vivo Animal Models

This compound has been evaluated in a variety of in vivo animal models to characterize its pharmacological effects, including its impact on blood pressure, cerebral vasospasm, and potential as an anticancer and anticonvulsant agent.

Rodent Models for Blood Pressure Reduction

The antihypertensive properties of this compound have been investigated in rodent models of hypertension. In Dahl salt-sensitive rats, a model for salt-sensitive hypertension, this compound demonstrated the ability to lower systolic blood pressure. nih.gov Studies in spontaneously hypertensive rats (SHR) and renal hypertensive rats have also been used to assess its blood pressure-lowering effects. ahajournals.org These models are crucial for understanding the compound's efficacy in conditions of genetic and renovascular hypertension. ahajournals.org

Experimental Cerebral Vasospasm Models (e.g., rabbit)

The potential of this compound to alleviate cerebral vasospasm, a critical complication following subarachnoid hemorrhage, has been explored in rabbit models. researchgate.net In these experimental setups, this compound pretreatment was found to significantly increase cerebral blood flow, which is typically reduced in vasospasm. researchgate.net This suggests a potential therapeutic application for this compound in preventing or reversing cerebral arterial constriction. researchgate.netnih.gov

Tumour Models for Chemosensitization and Antitumour Effects (e.g., rat colon carcinoma)

This compound's ability to act as a chemosensitizing agent has been assessed in rat colon carcinoma models. nih.goveur.nl Specifically, in the CC531 rat colon carcinoma model, which exhibits intrinsic multidrug resistance (MDR), dexthis compound (B47117), a stereoisomer of this compound, was shown to enhance the cytotoxicity of the chemotherapeutic drug epidoxorubicin. nih.goveur.nl While dexthis compound alone did not exhibit direct antitumour effects in vivo, it consistently potentiated the tumour-growth-inhibiting effect of epidoxorubicin. nih.gov This effect is attributed to its ability to reverse MDR. nih.govnih.gov

Table 1: Effect of Dexthis compound on Epidoxorubicin Cytotoxicity in Rat Colon Carcinoma

| Treatment | Effect | Reference |

|---|---|---|

| Dexthis compound (50 ng/ml) + Epidoxorubicin | ~15-fold increase in cytotoxicity | nih.gov |

| Dexthis compound alone | No direct antitumour effects in vivo | nih.gov |

Glioblastoma Intracranial Xenograft Models

The application of this compound has been explored in the context of glioblastoma, a highly aggressive brain tumor. researchgate.net Intracranial xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, are standard for preclinical evaluation of potential therapies. mdpi.comnih.govfrontiersin.org this compound has been previously evaluated in glioblastoma models, and its properties as a Ca2+ channel blocker are of interest in this context. researchgate.net These models allow for the study of tumor growth and the efficacy of therapeutic agents in a microenvironment that mimics the human brain. mdpi.comnih.gov

Clinical Research and Therapeutic Implications

Early Phase Clinical Trials (e.g., Phase II)

Early clinical investigations of niguldipine (B22589) have provided initial insights into its efficacy and potential roles in medicine.

As a calcium channel blocker, this compound produces vasodilation by inhibiting the transmembrane influx of calcium ions, which is a key mechanism for lowering blood pressure. medchemexpress.commedchemexpress.com Its potential as an antihypertensive agent has been a primary area of investigation. Research in spontaneously hypertensive rats demonstrated that this compound effectively lowers blood pressure. medchemexpress.commedchemexpress.com While specific data from large-scale Phase II trials exclusively on this compound for hypertension are not widely detailed in the provided results, the general class of dihydropyridine (B1217469) calcium channel blockers has been extensively evaluated in this setting. For instance, other drugs in this class, such as nicardipine (B1678738) and amlodipine, have undergone Phase II trials that established their efficacy in managing hypertension, supporting the foundational principle for this compound's use. nih.govdrugbank.com The evaluation of these related compounds in clinical trials has paved the way for understanding the potential therapeutic role of dihydropyridines like this compound in controlling high blood pressure. nih.gov

This compound's therapeutic potential has also been explored in the context of malignant diseases. psu.edu A significant area of this research focuses on its ability to overcome multidrug resistance in cancer cells. psu.eduresearchgate.net This resistance is often mediated by P-glycoprotein, a transport protein that pumps chemotherapy drugs out of cancer cells. Studies have shown that this compound can inhibit the function of P-glycoprotein. psu.edu

The (-)-niguldipine enantiomer, despite having a much lower affinity for calcium channel binding sites compared to its counterpart, is equally potent in inhibiting drug transport by P-glycoprotein and reversing drug resistance. researchgate.net This suggests its potential as a candidate for treating multidrug resistance in cancer patients. researchgate.net While specific clinical trials for this compound in acute myeloid leukemia or multiple myeloma are not detailed in the search results, its mechanism of action against multidrug resistance makes it a compound of interest for these and other cancers where this phenomenon is a significant clinical challenge. psu.eduresearchgate.netnih.gov Preclinical studies have also investigated this compound in the context of glioma, where it was found to induce selective cell death in glioma-initiating cells. nih.govaacrjournals.org

Potential Therapeutic Applications

Beyond its investigated roles, the pharmacological properties of this compound suggest further therapeutic possibilities in cardiovascular medicine.

This compound's action as a calcium channel antagonist extends its potential utility to other cardiovascular conditions besides hypertension. medchemexpress.commedchemexpress.com

This compound has been identified as a potential agent for the treatment of ischemic heart disease. smolecule.comgoogle.com Ischemic heart disease is caused by an imbalance between the oxygen supply and demand of the heart muscle. pharmacologyeducation.org Calcium channel blockers like this compound can address this imbalance through multiple mechanisms. They can increase myocardial oxygen supply by dilating coronary arteries and reduce oxygen demand by decreasing the force of contraction and lowering blood pressure (afterload). pharmacologyeducation.org this compound's vasodilatory effect on coronary arteries, as demonstrated in preclinical models, supports its potential application in improving blood flow to the heart muscle in ischemic conditions. medchemexpress.commedchemexpress.com

Angina pectoris, a primary symptom of ischemic heart disease, is a condition where dihydropyridine (DHP) calcium channel blockers are an established treatment. psu.edudrugbank.com These drugs are effective in managing angina by relaxing vascular smooth muscle, which leads to vasodilation of coronary and peripheral arteries. researchgate.net This action helps to increase oxygen delivery to the heart and reduce its workload. pharmacologyeducation.org Given that this compound is a member of the dihydropyridine class, it is considered to have potential in ameliorating angina pectoris. psu.edumedchemexpress.commedchemexpress.com Research on other dihydropyridines, such as nifedipine (B1678770), has shown significant reductions in angina attacks, providing a strong basis for the potential efficacy of this compound in this indication. nih.gov

Neurodegenerative Diseases (e.g., Alzheimer's disease)

The potential role of this compound in neurodegenerative disorders such as Alzheimer's disease is linked to several cellular mechanisms. One key area of research is its ability to induce autophagy, the cellular process for clearing damaged proteins and organelles, which is often impaired in neurodegenerative conditions. pnas.orgfrontiersin.org A study identified this compound as one of several compounds, including FDA-approved drugs, that can induce autophagy in an mTOR-independent manner. frontiersin.org This is significant because the accumulation of misfolded proteins is a hallmark of diseases like Huntington's and Alzheimer's. pnas.org Further research has shown that a specific structural scaffold present in this compound is critical for inducing autophagy in primary neurons. pnas.org

Additionally, this compound's activity as an α1A-adrenergic receptor antagonist may be relevant. researchgate.net Studies have observed that mRNA levels for the α1A-adrenoceptor are significantly decreased in the prefrontal cortex of individuals with Alzheimer's disease. frontiersin.org This has led to suggestions that selective α1A-AR blockers like this compound could be valuable research tools to investigate the role of these receptors in the pathophysiology of dementia. frontiersin.org While patents have been filed that mention this compound for the potential prevention or delay of Alzheimer's disease, it has not progressed to large-scale clinical trials for this indication. google.com This contrasts with other dihydropyridines like nilvadipine (B1678883), which completed a large Phase III clinical trial that, despite promising preclinical data, did not demonstrate a benefit in slowing cognitive decline in patients with mild to moderate Alzheimer's disease. nih.govnih.gov

Cerebrovascular Diseases

This compound's potential in treating cerebrovascular diseases, particularly cerebral vasospasm following subarachnoid hemorrhage (SAH), has been evaluated in preclinical models. In an experimental rabbit model of SAH, pretreatment with this compound was found to cause a significant increase in cerebral blood flow, suggesting a protective effect against vasospasm. researchgate.net This is a critical area of interest, as the contraction of cerebral vessels after a hemorrhage can lead to ischemic neurological damage. researchgate.net